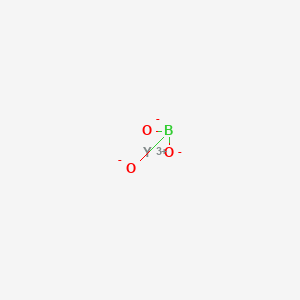

Yttrium(3+) orthoborate

描述

Yttrium(3+) orthoborate is a chemical compound with the formula YBO₃. It is a rare earth borate that has garnered significant interest due to its unique properties and potential applications in various fields. This compound is known for its excellent luminescent properties, making it a valuable material in the development of phosphors and scintillators.

准备方法

Synthetic Routes and Reaction Conditions: Yttrium(3+) orthoborate can be synthesized through various methods. One common method involves the reaction of yttrium oxide with boron anhydride in a molten borate oxide glass. This method allows for the formation of crystalline this compound in thin layers, typically ranging from 2.5 to 20.0 micrometers thick . Another method involves calcining precursors precipitated with aqueous ammonium hydroxide from yttrium nitrate or yttrium chloride solutions, with a more than tenfold excess of boric acid . The resulting product is then subjected to further heating to induce crystallization.

Industrial Production Methods: In industrial settings, this compound is often produced using high-temperature solid-state reactions. This involves mixing yttrium oxide and boric acid in specific ratios and heating the mixture to elevated temperatures to achieve the desired crystalline structure. The use of surfactants such as polyvinylpyrrolidone or ammonium polyacrylate can affect the sizes and shapes of the precipitated particles, resulting in this compound platelets with nanometer thicknesses .

化学反应分析

Solid-State Reaction with Yttrium Oxide and Boric Acid

The most common synthesis route involves heating yttrium oxide (Y₂O₃) and boric acid (H₃BO₃) at elevated temperatures:

-

Conditions : 900–1,100°C for 4–72 hours in a muffle furnace .

-

Mechanism : Boric acid decomposes sequentially into metaboric acid (HBO₂) and boron oxide (B₂O₃), which reacts with Y₂O₃ to form YBO₃ .

Molten Borate Flux Method

Yttrium oxide reacts with boron anhydride (B₂O₃) in a molten borate glass matrix:

-

Product : Crystalline YBO₃ platelets with thicknesses of 2.5–20.0 µm.

Reaction Types and Conditions

YBO₃ participates in three primary reaction types under controlled conditions:

Notable Findings:

-

Doping Reactions : Europium-doped YBO₃ (YBO₃:Eu³⁺) exhibits strong orange-red emission at 591 nm and 612 nm due to transitions .

-

Phase Transitions : Heating YBO₃ above 1,000°C induces a reversible hexagonal-to-monoclinic phase change, altering boron coordination from [BO₃]³⁻ trigonal planar to [BO₄]³⁻ tetrahedral units .

Flux-Enhanced Crystallization

科学研究应用

Yttrium(3+) orthoborate has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a phosphor material in the development of luminescent devices and scintillators . In biology and medicine, this compound is explored for its potential use in imaging and diagnostic applications due to its luminescent properties . In industry, it is used in the production of optically active glass-ceramic materials, which have applications in illumination, displays, and narrow-band fluorescent markers .

作用机制

The mechanism of action of yttrium(3+) orthoborate is primarily related to its luminescent properties. When doped with rare earth ions such as europium or terbium, this compound exhibits enhanced photoluminescence due to energy transfer processes between the dopant ions and the yttrium borate matrix . This energy transfer mechanism involves the absorption of light by the dopant ions, followed by the emission of light at specific wavelengths, resulting in the observed luminescence.

相似化合物的比较

Yttrium(3+) orthoborate is often compared with other rare earth orthoborates, such as gadolinium orthoborate and lutetium orthoborate. These compounds share similar luminescent properties but differ in their specific applications and structural characteristics. For example, gadolinium orthoborate is known for its use in medical imaging due to its high atomic number, while lutetium orthoborate is used in high-energy physics experiments . The unique properties of this compound, such as its high luminescence efficiency and structural stability, make it a valuable material in various scientific and industrial applications .

List of Similar Compounds:- Gadolinium orthoborate

- Lutetium orthoborate

- Terbium-doped yttrium orthoborate

- Cerium-doped yttrium orthoborate

生物活性

Yttrium(3+) orthoborate (YBO) is a compound that has garnered attention in various fields, including materials science and biomedicine. This article delves into the biological activity of YBO, focusing on its cytotoxic effects, antibacterial properties, and potential applications in biomedical fields.

Chemical Structure and Properties

This compound is characterized by the formula YBO, where yttrium ions are coordinated with borate groups. The structural properties of YBO contribute to its luminescent characteristics, which have been explored for various applications, including as phosphors in display technologies and as potential agents in biomedical imaging.

Cytotoxicity Studies

Recent studies have highlighted the cytotoxic effects of yttrium oxide nanoparticles (YO NPs), which are closely related to YBO. Research indicates that exposure to YO NPs leads to increased apoptosis and necrosis in human embryonic kidney cells (HEK293). The 24-hour IC50 value for these nanoparticles was determined to be 108 µg/mL, indicating a concentration-dependent increase in cellular damage marked by elevated reactive oxygen species (ROS) levels and mitochondrial impairment .

Key Findings:

- IC50 Value : 108 µg/mL for HEK293 cells.

- Mechanism of Action : Increased ROS production, mitochondrial membrane permeability changes, and DNA damage.

- Cellular Effects : Morphological changes including cell rounding and detachment from the substrate .

Antibacterial Activity

This compound has also been evaluated for its antibacterial properties. A study on bioactive glasses containing borate demonstrated that the incorporation of yttrium ions enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria. The borate component alone was sufficient to inhibit bacterial growth, with significant zones of inhibition observed against pathogens such as E. coli and MRSA (Methicillin-resistant Staphylococcus aureus) .

Summary of Antibacterial Efficacy:

| Bacteria Type | Zone of Inhibition | Effectiveness |

|---|---|---|

| E. coli | Significant | High |

| MRSA | Significant | High |

| S. epidermidis | Moderate | Moderate |

Case Studies

-

Cytotoxicity in Cell Cultures :

A study assessed the effects of YO NPs on HEK293 cells, revealing a clear dose-response relationship where higher concentrations led to increased cell death through apoptosis and necrosis mechanisms . -

Antimicrobial Properties :

Research involving borate glasses doped with yttrium showed enhanced antibacterial activity when tested against various pathogens. The presence of yttrium ions improved the overall efficacy of the glass formulations, making them promising candidates for biomedical applications such as bone grafts or coatings for medical devices .

属性

IUPAC Name |

yttrium(3+);borate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/BO3.Y/c2-1(3)4;/q-3;+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FERAQKHYRHQYKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B([O-])([O-])[O-].[Y+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BO3Y | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90930882 | |

| Record name | Yttrium borate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90930882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14060-30-1 | |

| Record name | Yttrium(3+) orthoborate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014060301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Yttrium borate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90930882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Yttrium(3+) orthoborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.442 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。